molecular formula C13H21NO B13277736 [(3-Methoxyphenyl)methyl](2-methylbutyl)amine

[(3-Methoxyphenyl)methyl](2-methylbutyl)amine

Cat. No.: B13277736
M. Wt: 207.31 g/mol
InChI Key: RDILZAKXNUEOFM-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO. This compound features a methoxyphenyl group attached to a methylbutylamine chain. It is a member of the amine class of compounds, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methylamine typically involves the reaction of 3-methoxybenzyl chloride with 2-methylbutylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group.

Industrial Production Methods

On an industrial scale, the production of (3-Methoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

(3-Methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)methylamine
  • (4-Methoxyphenyl)methylamine
  • (3-Methoxyphenyl)methylamine

Uniqueness

(3-Methoxyphenyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methoxy group and the length of the alkyl chain can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-methylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-11(2)9-14-10-12-6-5-7-13(8-12)15-3/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

RDILZAKXNUEOFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC(=CC=C1)OC

Origin of Product

United States

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